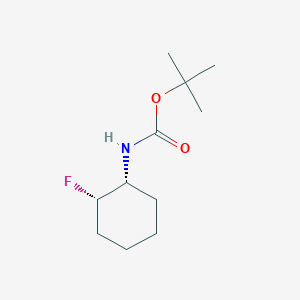

cis-N-Boc-2-fluorocyclohexylamine

Description

Significance of Fluorine Atom Incorporation in Stereodefined Organic Molecules

The incorporation of fluorine into organic molecules imparts unique chemical and physical properties that are highly sought after in various scientific fields, including medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comacs.orgnews-medical.net The high electronegativity of the fluorine atom, combined with its relatively small size (comparable to a hydrogen atom), allows for strategic modifications of a molecule's profile without introducing significant steric bulk. news-medical.netresearchgate.net

Key benefits of introducing fluorine include:

Modulation of Physicochemical Properties: Fluorination can fine-tune polarity, pKa values, and conformational preferences of a molecule. sigmaaldrich.comresearchgate.net

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug candidate's bioavailability and half-life. sigmaaldrich.comnews-medical.net

Altered Binding Affinities: The unique electronic properties of fluorine can lead to new, favorable interactions with biological targets, potentially enhancing the efficacy of a drug. news-medical.net

Conformational Control: The introduction of fluorine can influence the three-dimensional shape of a molecule through stereoelectronic effects, such as the gauche effect, which can pre-organize the molecule into a bioactive conformation. researchgate.net

The development of catalytic methods for the enantioselective synthesis of stereodefined fluorinated organic molecules is a significant area of research, aiming to create complex chiral structures with precisely placed fluorine atoms. nih.gov

Overview of cis-2-Fluorocyclohexylamine Derivatives as Versatile Synthetic Building Blocks

Within the realm of fluorinated compounds, cis-2-fluorocyclohexylamine derivatives have emerged as highly versatile synthetic building blocks. sigmaaldrich.com The cis relationship between the fluorine and amine groups on the cyclohexane (B81311) ring creates a specific stereochemical and electronic environment. These building blocks are particularly valuable in discovery chemistry programs for pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org

Studies have demonstrated that the conformational behavior of cis-2-halocyclohexylamines is influenced by strong stereoelectronic interactions between the substituents. researchgate.net These derivatives serve as foundational materials for constructing more complex fluorinated molecules, including analogs of established drugs like Lomustine and Bromhexine. sigmaaldrich.com The accessibility of these building blocks, often through methods like the hydrogenation of fluoroarenes, allows for their straightforward application in synthetic organic chemistry. sigmaaldrich.com The creation of such polarized cyclohexane rings is a focus of research aimed at developing novel molecular architectures for bioactive discovery. nih.govbeilstein-journals.orgnih.gov

Contextualization of cis-N-Boc-2-fluorocyclohexylamine within Contemporary Fluoroorganic Chemistry and Chiral Pool Strategies

cis-N-Boc-2-fluorocyclohexylamine represents a strategically important intermediate in fluoroorganic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.orgresearchgate.net Its function is to temporarily render the amine nucleophilicity inert, allowing other parts of the molecule to be modified chemically. The Boc group is stable under a wide range of conditions but can be easily removed under mild acidic conditions, which makes it ideal for multi-step syntheses. organic-chemistry.orgresearchgate.net

The compound cis-N-Boc-2-fluorocyclohexylamine is a prime example of a chiral building block that can be employed in chiral pool strategies. This approach utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials for the synthesis of complex target molecules. By starting with a stereodefined fluorinated scaffold like cis-2-fluorocyclohexylamine (and its Boc-protected form), chemists can construct intricate molecular architectures with a high degree of stereochemical control. nih.gov This strategy is particularly powerful in medicinal chemistry, where the specific three-dimensional arrangement of atoms is often critical for biological activity.

Physicochemical Data

The following table summarizes key physicochemical properties for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀FNO₂ | sigmaaldrich.com |

| CAS Number | 2173014-99-6 | sigmaaldrich.com |

| Molecular Weight | 217.28 g/mol | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H20FNO2 |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2S)-2-fluorocyclohexyl]carbamate |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |

InChI Key |

JMBBUHQGZLAHBD-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1F |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1F |

Origin of Product |

United States |

Synthetic Methodologies for Cis N Boc 2 Fluorocyclohexylamine and Its Precursors

Stereoselective Synthesis Strategies Towards cis-2-Fluorocyclohexylamine Core

The primary challenge in synthesizing cis-N-Boc-2-fluorocyclohexylamine lies in the diastereoselective formation of the cis-2-fluorocyclohexylamine scaffold. Several methodologies have been developed to address this, including inversion of stereochemistry, catalytic hydrogenation, and other diastereoselective approaches.

Mitsunobu-Based Inversion Protocols for vicinal Fluorine-Amine Stereocenters

The Mitsunobu reaction provides a powerful tool for achieving a clean inversion of stereochemistry at a chiral center. organic-chemistry.orgnih.gov This reaction is particularly useful for converting readily available trans-2-fluorocyclohexanol (B1313321) into the desired cis-2-fluorocyclohexylamine.

A common approach involves the reaction of trans-2-fluorocyclohexanol with a nitrogen nucleophile under Mitsunobu conditions, which typically employ a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgnih.gov The use of phthalimide (B116566) as the nitrogen nucleophile, in what is known as a Gabriel-Mitsunobu reaction, is a well-established method. organic-chemistry.orgbeilstein-journals.org

The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is activated by the phosphine and azodicarboxylate, leading to its displacement by the nucleophile with complete inversion of configuration. nih.gov This stereochemical inversion is crucial for establishing the cis relationship between the fluorine and the newly introduced amino group. The resulting N-(cis-2-fluorocyclohexyl)phthalimide can then be deprotected, typically by hydrazinolysis, to yield the free cis-2-fluorocyclohexylamine.

Key Features of the Mitsunobu-Gabriel Synthesis:

| Feature | Description |

| Stereochemistry | Proceeds with clean inversion of configuration at the alcohol center. |

| Starting Material | Utilizes readily accessible trans-2-fluorocyclohexanol. |

| Nucleophile | Employs phthalimide as a stable and effective nitrogen source. |

| Deprotection | Requires a subsequent step to liberate the free amine. |

Catalytic Asymmetric Hydrogenation of Fluorinated Aromatic Precursors

Catalytic hydrogenation of fluorinated aromatic compounds presents a direct and atom-economical route to fluorinated cyclohexanes. pku.edu.cn Recent advancements have focused on developing catalysts that can control the diastereoselectivity of the hydrogenation process to favor the formation of cis isomers.

The research groups of Glorius and Zeng have made significant contributions to the field of stereoselective arene hydrogenation. pku.edu.cnuni-muenster.de They have developed rhodium-based catalyst systems, often employing cyclic(alkyl)(amino)carbene (CAAC) ligands, that exhibit high activity and selectivity for the cis-hydrogenation of various substituted arenes, including fluoroarenes. pku.edu.cnsigmaaldrich.comnih.govthieme-connect.com

These methodologies allow for the direct conversion of fluorinated anilines or related aromatic precursors to the corresponding cis-fluorocyclohexylamines. uni-muenster.de The choice of catalyst, solvent, and reaction conditions is critical in achieving high cis-diastereoselectivity. thieme-connect.com For instance, the use of specific rhodium precursors and ligands has been shown to favor the formation of the all-cis product. uni-muenster.dersc.org The hydrogenation of fluorinated arenes using these advanced catalytic systems provides a powerful and efficient method for accessing the cis-2-fluorocyclohexylamine core. thieme-connect.com

Comparison of Hydrogenation Catalysts:

| Catalyst System | Key Features | Diastereoselectivity |

| Rhodium-CAAC | High activity and selectivity for cis products. nih.govthieme-connect.com | Good to high cis-selectivity. nih.gov |

| Nishimura's Catalyst (Rh-Pt oxide) | Effective for a broad range of substrates. nih.gov | Can exhibit high diastereoselectivity. nih.gov |

| Rh/C or Rh/Al2O3 | Commercially available and cost-effective. rsc.org | Variable, can be influenced by substrate and conditions. rsc.org |

Other Diastereoselective Fluorination or Amination Approaches

Besides the aforementioned methods, other strategies for the diastereoselective introduction of either the fluorine or the amine functionality have been explored. These can include the fluorination of specific cyclohexylamine (B46788) precursors or the amination of fluorinated cyclohexane (B81311) derivatives. The stereochemical outcome of these reactions is highly dependent on the substrate, reagents, and reaction conditions employed. For instance, the stereoselective amination of chiral benzylic ethers has been reported as a viable method. acs.org

N-Boc Protecting Group Installation Strategies

Once the cis-2-fluorocyclohexylamine core has been synthesized, the installation of the tert-butoxycarbonyl (Boc) protecting group is a straightforward and common transformation. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgjkchemical.com

The most common method for the N-Boc protection of amines involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.com

Typical Conditions for N-Boc Protection:

| Reagent | Role |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source. |

| Base (e.g., triethylamine (B128534), NaOH) | Proton scavenger. |

| Solvent (e.g., THF, dichloromethane) | Reaction medium. |

The reaction is generally high-yielding and proceeds under mild conditions. jkchemical.com The resulting cis-N-Boc-2-fluorocyclohexylamine is a stable, versatile intermediate ready for use in further synthetic applications. sigmaaldrich.com The selective removal of the Boc group can be achieved using strong acids like trifluoroacetic acid (TFA). jkchemical.comnih.gov

Resolution and Enrichment of Enantiomeric Forms

The separation of racemic mixtures into their constituent enantiomers is a pivotal step in the synthesis of chiral molecules. For cis-N-Boc-2-fluorocyclohexylamine, both enzymatic and chemical approaches are employed to achieve enantiomeric enrichment.

Lipase-Catalyzed Enzymatic Resolution Techniques

Enzymatic kinetic resolution (EKR) is a widely used and green method for separating enantiomers. nih.gov Lipases are the most common class of enzymes for this purpose due to their stability in organic solvents, broad substrate specificity, and lack of a need for cofactors. nih.gov The fundamental principle of EKR involves the differential rate of reaction of two enantiomers with a prochiral reagent, catalyzed by the enzyme. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. mdpi.com

The most common lipase-catalyzed reactions for resolving amines and alcohols are acylations and hydrolyses. units.it In the context of resolving a precursor to cis-N-Boc-2-fluorocyclohexylamine, such as (±)-cis-2-fluorocyclohexanol or the amine itself, a lipase (B570770) like Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL) would be employed. nih.govunits.it The process typically involves the enantioselective acylation of the alcohol or amine using an acyl donor like vinyl acetate. nih.govunits.it The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), producing an acetylated product and leaving the unreacted enantiomer (e.g., the S-enantiomer) in high enantiomeric excess (ee). rsc.org

The efficiency of the resolution is determined by several factors, including the choice of lipase, solvent, temperature, and acyl donor. nih.govnih.gov The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a key parameter; high E values (>200) are indicative of an excellent resolution. nih.gov For instance, the resolution of various cyclic secondary alcohols has been successfully achieved with high enantioselectivity using CAL-B. nih.gov

Table 1: Illustrative Examples of Lipase-Catalyzed Kinetic Resolutions

| Substrate | Lipase | Reaction Type | Acyl Donor/Solvent | Product (ee) | Unreacted Substrate (ee) | Ref |

| (±)-trans-2-(Pyrrolidin-1-yl)cyclohexanamine | CAL-B | Acetylation | Ethyl Acetate | (1R,2R)-Acetamide (>99%) | (1S,2S)-Amine (>99%) | units.it |

| Racemic 1-(2-furyl)ethanol | Novozym 435 (CAL-B) | Acylation | Vinyl Acetate / n-Heptane | High ee | High ee (at ~47% conversion) | nih.gov |

| (±)-cis-2-Phenylcyclopentanamine | CAL-B | Aminolysis | Ethyl methoxyacetate | (1S,2R)-Amide (>99%) | (1R,2S)-Amine (>99%) | units.it |

| cis-3-Substituted-2-hydroxymethylaziridines | Amano PS Lipase | Acetylation | Vinyl Acetate / DIPE | (2R,3S)-Acetate (>99%) | (2S,3R)-Alcohol (>99%) | rsc.org |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries offer a powerful chemical method for controlling stereochemistry. This strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent reaction to occur stereoselectively, creating a new chiral center with a specific configuration. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.

In the context of synthesizing a specific enantiomer of cis-N-Boc-2-fluorocyclohexylamine, a chiral auxiliary could be incorporated into a precursor molecule. For example, a chiral amine could be used to form an amide or imine with a cyclohexanone (B45756) derivative before the fluorination or reduction steps. The steric and electronic properties of the auxiliary would then guide the reagents to attack one face of the cyclohexane ring preferentially, leading to a diastereomerically enriched intermediate.

A well-documented application of this principle is seen in glycosylation chemistry, where a chiral auxiliary attached to C-2 of a glycosyl donor can stereoselectively direct the formation of a 1,2-cis-glycosidic bond. nih.gov The auxiliary, such as an (S)-(phenylthiomethyl)benzyl group, facilitates the formation of a rigid, cyclic sulfonium (B1226848) ion intermediate. This intermediate sterically blocks one face of the molecule, forcing the incoming nucleophile (an alcohol) to attack from the opposite face, resulting in the exclusive formation of the desired 1,2-cis product. nih.gov A similar strategy could be envisioned for controlling the stereocenters at C-1 and C-2 of the cyclohexane ring.

Control of Stereochemistry and Diastereomeric Purity in Synthetic Pathways

Achieving the desired cis relationship between the fluorine atom and the N-Boc-amino group is a primary challenge in the synthesis of the target compound. This requires precise control over the diastereoselectivity of the key bond-forming reactions.

Factors Influencing cis-Diastereoselectivity

Diastereoselectivity in cyclic systems is governed by a combination of steric, electronic, and conformational effects that create a difference in the activation energies of the transition states leading to the different diastereomers. numberanalytics.com The synthesis of cis-N-Boc-2-fluorocyclohexylamine often relies on a hydrogenation step where these factors are critical. sigmaaldrich.com The choice of catalyst, solvent, and reaction temperature can be optimized to enhance the formation of the desired cis isomer. numberanalytics.com For instance, high diastereoselectivity is often achieved in reactions that proceed through a highly organized, chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain. mdpi.com

Steric and Electronic Effects in Cyclohexane Ring Formation

The stereochemical outcome of reactions on cyclohexane rings is heavily influenced by the interplay of steric and electronic factors. numberanalytics.comacs.org

Steric Effects: Steric hindrance plays a major role in directing incoming reagents. numberanalytics.com In a catalytic hydrogenation of a fluorinated cyclohexene (B86901) precursor, the catalyst typically coordinates to the less sterically hindered face of the double bond. Existing substituents on the ring will dictate the trajectory of this approach, favoring the formation of the cis product where the new hydrogen atoms add from the same face. acs.org

Electronic Effects: The high electronegativity of fluorine introduces significant electronic effects that can control molecular conformation and reactivity. researchgate.netbeilstein-journals.org The C-F bond is highly polarized, leading to electrostatic interactions (attraction or repulsion) and hyperconjugation effects with neighboring functional groups. researchgate.netbeilstein-journals.org For example, the gauche conformation in 1,2-difluoroethane (B1293797) is more stable than the anti conformation due to hyperconjugation. nottingham.ac.uk In the transition state of a reaction involving a fluorinated cyclohexane, such stereoelectronic effects can stabilize the conformation that leads to the cis product. The interaction between the fluorine substituent and the approaching reagent-catalyst complex can be more favorable than the alternative pathway, thus lowering the activation energy for cis product formation.

Enantioselective Induction Mechanisms

While diastereoselectivity determines the cis/trans ratio, enantioselectivity is required to produce a single enantiomer, such as (1R, 2S)- or (1S, 2R)-cis-N-Boc-2-fluorocyclohexylamine. This is achieved through asymmetric induction, where a chiral influence directs the formation of one enantiomer over the other. msu.edu

One powerful approach is the use of chiral catalysts in reactions like asymmetric hydrogenation or aza-Henry reactions. nih.gov In such a process, a metal (e.g., rhodium, ruthenium, or iridium) is complexed with a chiral ligand. This chiral catalyst creates a chiral environment around the substrate, and the substrate-catalyst complex for one enantiomeric pathway has a significantly lower transition state energy than the other. nottingham.ac.uk

An alternative strategy involves substrate control, where a chiral center already present in the starting material directs the stereochemistry of subsequent transformations. nih.gov For example, the enantioselective synthesis of cyclic β-fluoroamines has been accomplished by starting with an enantioselective aza-Henry reaction between an N-Boc imine and an α-fluoro nitroalkane, followed by ring-closing metathesis. nih.gov This initial enantioselective step establishes a key stereocenter that dictates the stereochemical outcome of the subsequent cyclization, ultimately yielding an enantioenriched cyclic β-fluoroamine.

Conformational Analysis and Stereoelectronic Effects in Cis N Boc 2 Fluorocyclohexylamine

Cyclohexane (B81311) Chair Conformations and Ring Inversion Dynamics

The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation that minimizes both angle strain and torsional strain. Through a process known as ring inversion or "chair flip," one chair conformer can interconvert to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For cis-1,2-disubstituted cyclohexanes, this inversion results in the interconversion between two distinct diastereomeric chair forms.

For the parent compound, cis-2-fluorocyclohexylamine, an equilibrium exists between the conformer with an equatorial amine and an axial fluorine (ea) and the conformer with an axial amine and an equatorial fluorine (ae). Experimental data from NMR spectroscopy for cis-2-halocyclohexylamines, including the fluoro derivative, indicate that this equilibrium is strongly shifted toward the ea conformer. researchgate.netresearchgate.net In solvents like dichloromethane-d2 (B32916) and methanol-d4, the population of the ea conformer for cis-2-fluorocyclohexylamine is greater than 90%. researchgate.net

When the bulky tert-butoxycarbonyl (Boc) protecting group is added to the amine, its steric requirements become the dominant factor in determining the conformational equilibrium. The N-Boc group has a very large steric demand (A-value), far exceeding that of the fluorine atom. To avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the ring, the N-Boc-amino group will overwhelmingly prefer the equatorial position. This effectively "locks" the ring in the ea conformation, making the population of the ae conformer negligible. Therefore, for cis-N-Boc-2-fluorocyclohexylamine, the dominant and almost exclusive conformation is the one featuring an equatorial N-Boc-amino group and an axial fluorine atom.

| Compound | Dominant Conformer | Population in CDCl₃/CD₂Cl₂ | Population in CD₃OD |

|---|---|---|---|

| cis-2-fluorocyclohexylamine | ea (eq-NH₂, ax-F) | >90% | >90% |

| cis-N-Boc-2-fluorocyclohexylamine | ea (eq-NHBoc, ax-F) | Predicted >99% | Predicted >99% |

Influence of Fluorine and N-Boc Substituents on Ring Puckering and Rotamer Populations

While the chair equilibrium is largely dictated by the N-Boc group, both substituents influence the finer details of the ring's geometry, such as its degree of puckering. The axial fluorine atom, due to its electronegativity, can engage in stereoelectronic interactions that may slightly alter bond lengths and angles within the cyclohexane ring compared to a non-substituted ring.

Furthermore, the orientation of the N-Boc group itself is subject to rotational isomerism. The urethane (B1682113) amide bond of the Boc group can exist in trans and cis conformations. While the trans conformation is typically lower in energy for peptide bonds, the energy difference between trans and cis conformers for a Boc-amino group is nearly equal. researchgate.net The preferred rotamer will be one that minimizes steric clash with the cyclohexane ring and optimizes stereoelectronic interactions.

Examination of Stereoelectronic Interactions

Stereoelectronic effects, which involve the interaction of electron orbitals in three-dimensional space, are crucial for a complete understanding of molecular conformation. msu.ru These are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. The magnitude of this stabilization is highly dependent on the geometry, with a strong preference for anti-periplanar (180°) alignment of the interacting orbitals.

In the dominant ea conformation of cis-N-Boc-2-fluorocyclohexylamine, several key hyperconjugative interactions are at play. The axial C-F bond is anti-periplanar to the axial C-H bonds at the C3 and C5 positions, but more significantly, it is the alignment with the C-C ring bonds that contributes to stability. The primary stabilizing interactions involve the donation of electron density from bonding (σ) orbitals into antibonding (σ*) orbitals.

Key interactions include:

σ(C-H) → σ(C-F):* Donation from adjacent anti-periplanar C-H bonds into the low-lying C-F antibonding orbital.

σ(C-C) → σ(C-F):* Donation from the ring C-C bonds that are anti-periplanar to the C-F bond.

σ(C-H) → σ(C-N):* Donation from adjacent C-H bonds into the C-N antibonding orbital.

The gauche effect describes the tendency of molecules with adjacent electronegative atoms to favor a gauche conformation (dihedral angle of ~60°) over an anti conformation. nih.gov In the ea conformer of cis-N-Boc-2-fluorocyclohexylamine, the F-C1-C2-N dihedral angle is approximately 60°, placing the fluorine and nitrogen substituents in a gauche arrangement. This arrangement is stabilized by a hyperconjugative interaction, often described as n(N) → σ(C-F), where the nitrogen lone pair donates into the C-F antibonding orbital. However, the delocalization is complex and can also be viewed as a σ(C-H) → σ(C-F) interaction, which is maximized in the gauche relationship.

This phenomenon is related to the anomeric effect , which describes the preference for an axial conformation of an electronegative substituent on a carbon adjacent to a heteroatom in a cyclohexane ring. While classically defined for pyranose rings, analogous effects are observed in cyclohexanes. The stabilization arises from a favorable orbital overlap between a lone pair on the heteroatom and the antibonding orbital of the C-X bond (n → σ*). In the case of cis-N-Boc-2-fluorocyclohexylamine, the axial fluorine is stabilized by donations from surrounding σ-bonds, a phenomenon sometimes referred to as a pseudo-anomeric effect.

Solvent Effects on Conformational Equilibria

While the conformational equilibrium of cis-N-Boc-2-fluorocyclohexylamine is heavily biased by sterics, solvent polarity can influence the subtle energy differences between conformers in related systems where the energy gap is smaller. Generally, a more polar solvent will preferentially stabilize the conformer with the larger net dipole moment.

In the study of trans-1,2-dihalocyclohexanes, a significant shift in the ee/aa equilibrium was observed with changing solvent. nih.gov For trans-1,2-difluorocyclohexane, the diaxial (aa) conformer is slightly preferred in the vapor phase, but the diequatorial (ee) conformer becomes significantly more stable in the highly polar solvent DMSO. This is because the ee conformer possesses a larger dipole moment. A similar trend was observed for cis-2-halocyclohexylamines, though the ea conformer remained dominant in all solvents tested. researchgate.net For cis-N-Boc-2-fluorocyclohexylamine, the ea and ae conformers have different dipole moments. However, due to the immense steric preference for the ea form, even highly polar solvents are not expected to induce a significant population of the high-energy ae conformer.

| Compound | Vapor Phase | Carbon Tetrachloride (CCl₄) | Dimethyl Sulfoxide (DMSO) |

|---|---|---|---|

| trans-1,2-difluorocyclohexane | 0.10 | -0.63 | -1.91 |

| trans-1,2-dichlorocyclohexane | 0.95 | 0.36 | -0.80 |

A negative value indicates a preference for the diequatorial (ee) conformer, which is generally more polar.

Comparative Conformational Studies with Related cis-2-Halocyclohexylamines

The conformational landscape of cis-N-Boc-2-fluorocyclohexylamine is significantly influenced by the interplay of steric and stereoelectronic effects. To better understand the role of the fluorine substituent, a comparative analysis with other cis-N-Boc-2-halocyclohexylamines is insightful. While detailed experimental or computational data specifically for the N-Boc protected series is limited in publicly available literature, the well-studied conformational preferences of the parent cis-2-halocyclohexylamines provide a crucial baseline for this comparison.

For the unprotected cis-2-halocyclohexylamines, there is a strong and consistent preference for the conformer where the amino group is equatorial and the halogen is axial (ea). This preference is largely governed by stereoelectronic effects, specifically hyperconjugation. epa.govnih.gov

Two key hyperconjugative interactions are at play:

σ(C–H) → σ(C–X) interaction:* This interaction involves the donation of electron density from an axial C–H bond anti-periplanar to the axial C-X bond into the antibonding orbital of the C-X bond. This is a stabilizing interaction that favors an axial position for the halogen.

Halogen lone pair (LPx) → σ(C–N) interaction:* The lone pairs of the axial halogen can donate electron density into the antibonding orbital of the C-N bond.

These stereoelectronic interactions are potent enough to overcome the steric preference for the larger amino group to be in the equatorial position. nih.gov Experimental data from dynamic NMR studies on cis-2-halocyclohexylamines show that the population of the ea conformer is greater than 90% for the fluoro, chloro, and bromo derivatives. nih.gov

The introduction of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom dramatically alters the steric profile of the molecule. The A-value, a measure of the steric bulk of a substituent, is significantly larger for an -NHBoc group compared to an -NH2 group. This increased steric demand of the N-Boc group introduces a substantial destabilizing 1,3-diaxial interaction when it occupies an axial position.

Consequently, in cis-N-Boc-2-halocyclohexylamines, there is a competitive balance between the stereoelectronically favored axial position for the halogen and the sterically favored equatorial position for the bulky N-Boc group. This competition will likely shift the conformational equilibrium compared to the unprotected amines.

The following table summarizes the known conformational preferences for the parent cis-2-halocyclohexylamines and the predicted impact of N-Boc protection.

| Compound | Dominant Conformer (Unprotected) | Key Stabilizing Interactions (Unprotected) | Predicted Impact of N-Boc Protection |

| cis-2-Fluorocyclohexylamine | Equatorial-NH2 / Axial-F (ea) (>90%) | σ(C–H) → σ(C–F) hyperconjugation | Increased population of the diequatorial-like conformer due to steric hindrance of the axial N-Boc group. |

| cis-2-Chlorocyclohexylamine | Equatorial-NH2 / Axial-Cl (ea) (>90%) | σ(C–H) → σ(C–Cl) hyperconjugation | Significant increase in the population of the diequatorial-like conformer to alleviate steric strain. |

| cis-2-Bromocyclohexylamine | Equatorial-NH2 / Axial-Br (ea) (>90%) | σ(C–H) → σ*(C–Br) hyperconjugation | A substantial shift towards the diequatorial-like conformer is expected due to the large size of both the N-Boc and bromine. |

It is important to note that while the halogen's size increases from fluorine to bromine, the impact on the conformational equilibrium in the unprotected series is minimal, as the hyperconjugative effects dominate. nih.gov However, in the N-Boc protected series, the additive steric strain of the halogen and the large N-Boc group would likely lead to a more pronounced shift towards the diequatorial-like conformer as we move down the halogen group.

Further quantitative analysis, through detailed NMR spectroscopy or computational modeling of the cis-N-Boc-2-halocyclohexylamine series, is necessary to precisely determine the conformational populations and the energetic balance between stereoelectronic and steric effects in these systems.

Advanced Spectroscopic Elucidation of Cis N Boc 2 Fluorocyclohexylamine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and dynamic analysis of organic molecules in solution.

Dynamic NMR for Quantifying Conformational Exchange Barriers

The cyclohexane (B81311) ring is not static; it undergoes rapid conformational changes, primarily the chair-chair interconversion. ox.ac.uk In cis-N-Boc-2-fluorocyclohexylamine, this dynamic process interconverts the two chair conformations, leading to changes in the axial or equatorial positions of the fluorine and N-Boc-amino substituents.

Dynamic NMR (DNMR) techniques are instrumental in studying these conformational exchange processes that occur on the millisecond to microsecond timescale. libretexts.orgutoronto.ca By monitoring the NMR spectrum at different temperatures, the rate of this exchange can be determined. At high temperatures, the interconversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial environments. As the temperature is lowered, the exchange rate slows, causing the signals for the distinct conformers to broaden, coalesce, and finally resolve into separate peaks for each conformation at the slow exchange limit. ox.ac.uk

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the chair-chair interconversion can be calculated. This provides a quantitative measure of the energy barrier to this conformational change. Techniques like 2D Exchange Spectroscopy (EXSY) can also be employed to quantify these dynamic processes, providing off-diagonal peaks that correlate spins undergoing chemical exchange. libretexts.org For complex systems, advanced methods like Chemical Exchange Saturation Transfer (CEST) can be utilized to study sparsely populated or "invisible" conformational states. nih.govnih.gov

Carbon-13 (¹³C) NMR Analysis of Cyclohexane Ring Carbons

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the cis relationship of the substituents, and assuming a rapid chair-chair interconversion at room temperature, the six carbons of the cyclohexane ring may not all be chemically equivalent. masterorganicchemistry.com The presence of the chiral center at C-1 and C-2 removes any plane of symmetry, rendering all six carbons magnetically non-equivalent, which would theoretically lead to six distinct signals in the ¹³C NMR spectrum. masterorganicchemistry.com

The chemical shifts of the carbons directly bonded to the electronegative fluorine and nitrogen atoms (C-1 and C-2) will be significantly downfield compared to the other ring carbons. The specific chemical shifts are sensitive to the local electronic environment and the conformational equilibrium. csbsju.edu For instance, the chemical shift of the carbonyl carbon in the N-Boc group is also a useful probe and can be influenced by solvent polarity and intramolecular interactions. mdpi.com

Table 1: Expected ¹³C NMR Data for cis-N-Boc-2-fluorocyclohexylamine

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C=O (Boc) | 150-160 | Carbonyl carbon of the carbamate. |

| C(CH₃)₃ (Boc) | 78-82 | Quaternary carbon of the tert-butyl group. |

| CH -N | 50-60 | Influenced by the nitrogen and the adjacent fluorine. |

| CH -F | 85-95 | Significantly downfield due to the high electronegativity of fluorine. |

| Cyclohexane Ring Carbons | 20-40 | Range for the remaining four CH₂ groups. |

| CH ₃ (Boc) | 28-30 | Methyl carbons of the tert-butyl group. |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.combiophysics.org The chemical shift of the fluorine atom in cis-N-Boc-2-fluorocyclohexylamine provides direct information about its electronic environment. The large chemical shift range of ¹⁹F NMR makes it very sensitive to subtle changes in molecular structure and conformation. biophysics.org

In the case of conformational exchange, the observed ¹⁹F chemical shift will be a weighted average of the shifts for the axial and equatorial fluorine conformers. The coupling constants between fluorine and adjacent protons (³JHF) are particularly informative for conformational analysis, as their magnitude is dependent on the dihedral angle, as described by the Karplus equation. organicchemistrydata.org

Proton (¹H) NMR for Stereochemical Assignment and Conformational Preferences

¹H NMR spectroscopy is crucial for confirming the cis stereochemistry and determining the preferred conformation of the molecule. rsc.org The signals for the protons on the carbon atoms bearing the fluorine (H-2) and the N-Boc-amino group (H-1) are of particular interest. The coupling constants between these protons and those on adjacent carbons provide detailed stereochemical information. organicchemistrydata.org

The analysis of coupling constants (J-values) helps in determining the dihedral angles between adjacent protons, which in turn reveals the chair conformation and the axial or equatorial orientation of the substituents. organicchemistrydata.org In the cis isomer, one substituent will be axial and the other equatorial in a given chair conformation. The chair-chair flip interconverts these positions. The observed coupling constants at room temperature will be an average of those for the two rapidly interconverting chair forms. Low-temperature ¹H NMR studies can "freeze out" these conformations, allowing for the determination of the coupling constants for each individual conformer. ox.ac.uk Advanced techniques that suppress both homonuclear and heteronuclear couplings can simplify complex spectra and aid in structural assignment. d-nb.info

X-ray Crystallography for Solid-State Conformational Determination

While NMR provides information about the molecule's structure and dynamics in solution, X-ray crystallography offers a definitive picture of its conformation in the solid state. nih.govncl.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The diffraction data allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.

For cis-N-Boc-2-fluorocyclohexylamine, an X-ray crystal structure would unambiguously determine:

The chair conformation of the cyclohexane ring.

The axial or equatorial positions of the fluorine and N-Boc-amino substituents.

Precise bond lengths, bond angles, and torsion angles. ncl.ac.uk

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

This solid-state information provides a crucial reference point for interpreting the dynamic conformational behavior observed in solution by NMR. chemrxiv.org It should be noted that the conformation observed in the solid state may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Indicators

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sausask.ca These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of a molecule. edinst.com

For cis-N-Boc-2-fluorocyclohexylamine, key vibrational bands would include:

N-H stretching: Around 3300-3500 cm⁻¹ in the IR spectrum, indicative of the amine proton.

C=O stretching: A strong absorption in the IR spectrum around 1680-1720 cm⁻¹ due to the carbonyl group of the Boc protecting group. libretexts.org

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexane ring and the tert-butyl group. libretexts.org

C-F stretching: Typically observed in the 1000-1400 cm⁻¹ region in the IR spectrum.

C-N stretching: Found in the fingerprint region of the IR spectrum. libretexts.org

Table 2: Key Vibrational Frequencies for cis-N-Boc-2-fluorocyclohexylamine

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300-3500 | Medium |

| C=O Stretch (Boc) | IR | 1680-1720 | Strong |

| C-H Stretch (sp³) | IR, Raman | 2850-3000 | Strong |

| C-F Stretch | IR | 1000-1400 | Strong |

| C-C, C=C, C≡C Bonds | Raman | Varies | Sensitive |

Note: The specific frequencies and intensities can vary depending on the physical state (solid or solution) and intermolecular interactions.

Computational Chemistry Studies on Cis N Boc 2 Fluorocyclohexylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of cis-N-Boc-2-fluorocyclohexylamine from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Energy Differences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For cis-N-Boc-2-fluorocyclohexylamine, DFT calculations, particularly with functionals like M06-2X and a basis set such as 6-311++G(2df,2p), are employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule.

Theoretical calculations for the related cis-2-halocyclohexylamines show a strong preference for the conformer where the amine group is equatorial and the halogen is axial (ea). nih.gov This preference is largely independent of the halogen and the solvent. nih.gov The experimental data for fluoro, chloro, and bromo derivatives indicate that the population of the ea conformer is greater than 90% in both dichloromethane-d2 (B32916) and methanol-d4. nih.gov DFT calculations are in agreement with these experimental findings. nih.gov

| Conformer | Amine Group Position | Halogen Position | Relative Stability |

| ea | Equatorial | Axial | More Stable |

| ae | Axial | Equatorial | Less Stable |

This table illustrates the relative stability of the two chair conformations of cis-2-halocyclohexylamines based on theoretical calculations.

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods are computational chemistry methods based on quantum mechanics. ias.ac.in These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide highly accurate energy calculations without relying on empirical parameters. researchgate.netunipd.it For complex molecules like cis-N-Boc-2-fluorocyclohexylamine, high-level ab initio calculations, such as CCSD(T)-F12b with augmented correlation-consistent basis sets (aug-cc-pVnZ), can provide benchmark-quality data on conformational energies and reaction barriers. rsc.org These calculations are crucial for validating results from more computationally efficient methods like DFT and for providing a deeper understanding of the electronic interactions governing molecular behavior. rsc.orgresearchgate.net

Potential Energy Surface (PES) Mapping and Conformational Landscape Analysis

The potential energy surface (PES) is a central concept in computational chemistry that describes the energy of a molecule as a function of its geometry. sydney.edu.au Mapping the PES for cis-N-Boc-2-fluorocyclohexylamine allows for a comprehensive analysis of its conformational landscape. researchgate.netscielo.org.mx This involves identifying all stable conformers (local minima on the PES) and the transition states that connect them. rsc.orgmdpi.com

For cyclohexane (B81311) derivatives, the chair conformations are typically the most stable. In the case of cis-N-Boc-2-fluorocyclohexylamine, the two primary chair conformers are in equilibrium. The analysis of the PES reveals the energy barriers between these conformers and their relative populations, providing a detailed picture of the molecule's flexibility and preferred shapes. researchgate.netnih.gov

Theoretical Prediction of Stereoelectronic Effects and Conformational Stability

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. wikipedia.org In cis-N-Boc-2-fluorocyclohexylamine, these effects play a crucial role in determining its conformational stability. nih.govwikipedia.org

Theoretical studies on the parent compound, cis-2-fluorocyclohexylamine, reveal the presence of strong hyperconjugative interactions. nih.gov Specifically, a σC–H → σ*C–F interaction, where electron density is donated from a carbon-hydrogen bonding orbital to a carbon-fluorine antibonding orbital, significantly stabilizes the conformer with an axial fluorine atom. nih.gov This interaction, along with other stereoelectronic effects involving the lone pairs on the fluorine and nitrogen atoms, overrides steric considerations that would typically favor an equatorial fluorine. nih.gov Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these interactions.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govelifesciences.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational changes, vibrations, and rotations that occur at finite temperatures. nih.gov

For cis-N-Boc-2-fluorocyclohexylamine, MD simulations can be used to explore its conformational landscape in different solvent environments. nih.gov These simulations can reveal the rates of interconversion between different conformers and how the presence of the Boc protecting group influences the dynamics of the cyclohexyl ring. nih.gov

Charge Distribution and Bond Critical Point Analyses

The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. saskoer.caaps.org Computational methods can be used to calculate the partial atomic charges on each atom in cis-N-Boc-2-fluorocyclohexylamine. This information helps to identify electrophilic and nucleophilic sites within the molecule.

Chemical Reactivity and Derivatization of Cis N Boc 2 Fluorocyclohexylamine

N-Boc Deprotection Chemistry for Free Amine Generation

The removal of the N-Boc group is a critical step to unmask the amine functionality for further chemical transformations. nih.gov This process is typically achieved under acidic conditions.

Acid-mediated deprotection is the most common method for cleaving the N-Boc group. acs.org The reaction mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. jkchemical.com

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are highly effective for this transformation. thieme-connect.comjkchemical.com Other common acidic reagents include hydrochloric acid (HCl) in organic solvents like dioxane or ethyl acetate, and phosphoric acid. semanticscholar.orgmdpi.com The choice of acid and solvent can be tailored based on the presence of other acid-sensitive functional groups in the molecule. thieme-connect.com For instance, Lewis acids like aluminum chloride (AlCl₃) can also be employed for selective deprotection. thieme-connect.com

The deprotection of cis-N-Boc-2-fluorocyclohexylamine under these standard acidic conditions yields cis-2-fluorocyclohexylamine. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is fully consumed.

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | jkchemical.com |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | semanticscholar.org |

| Phosphoric Acid (H₃PO₄) | THF, aq. | semanticscholar.org |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, Room Temperature | thieme-connect.com |

Reactions Involving the Free Amine Functionality

Once deprotected, the resulting cis-2-fluorocyclohexylamine possesses a nucleophilic primary amine that can participate in a wide array of chemical reactions to form various derivatives.

The free amine of cis-2-fluorocyclohexylamine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine, yields the corresponding N-acyl-cis-2-fluorocyclohexylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. These reactions are often carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. organic-chemistry.org These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds.

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acetyl Chloride | Amide | Base (e.g., TEA), DCM |

| Benzoyl Chloride | Amide | Base (e.g., Pyridine), THF |

| p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., TEA), DCM |

| Methanesulfonyl Chloride | Sulfonamide | Base (e.g., TEA), DCM |

N-Alkylation: The primary amine can be alkylated using alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, indirect methods are often preferred.

Reductive Amination: A more controlled method for N-alkylation is reductive amination. researchgate.net This involves the reaction of cis-2-fluorocyclohexylamine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. organic-chemistry.orggoogle.com This method is highly versatile and widely used for the synthesis of a diverse range of substituted amines. google.com

The nucleophilic amine of cis-2-fluorocyclohexylamine can also be used to synthesize ureas, carbamates, and amides through reactions with isocyanates, chloroformates, and carboxylic acids, respectively.

Urea Formation: The reaction with an isocyanate (R-N=C=O) is a straightforward method to produce N,N'-disubstituted ureas. organic-chemistry.org This reaction is typically rapid and proceeds without the need for a catalyst.

Carbamate Formation: Carbamates can be synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. nih.gov

Amide Formation: While reaction with acyl chlorides is a common method for amide synthesis, direct condensation with a carboxylic acid is also possible using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to facilitate the formation of the amide bond.

Modifications of the Fluorine Substituent (if applicable)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine substituent on the cyclohexane (B81311) ring generally unreactive under standard synthetic conditions. beilstein-journals.org The high electronegativity of fluorine significantly influences the properties of the molecule but the C-F bond itself is resistant to cleavage. st-andrews.ac.uk

Modifications involving the fluorine atom are typically challenging and require harsh conditions or specialized reagents that are often not compatible with many other functional groups. Nucleophilic substitution of the fluorine is generally not feasible on an aliphatic ring like cyclohexane. Therefore, for the purposes of typical derivatization, the fluorine atom in cis-N-Boc-2-fluorocyclohexylamine is considered a stable substituent that imparts specific electronic properties to the molecule rather than a site for further chemical modification. rsc.orgresearchgate.net

Cyclohexane Ring Transformations (e.g., Oxidation, Reduction at other positions)

Oxidation of the Cyclohexane Ring:

The oxidation of unactivated C-H bonds in a cyclohexane ring is a challenging transformation that typically requires potent reagents or catalytic systems. The fluorine atom at C2 exerts a strong electron-withdrawing effect, which can deactivate the ring towards oxidation. However, modern synthetic methods, including transition-metal-catalyzed and biocatalytic approaches, offer potential pathways for such functionalizations.

For instance, the use of transition metal catalysts, such as those based on manganese or iron, has been shown to effect the oxidation of saturated hydrocarbons. tdx.cat These systems can generate highly reactive species capable of abstracting a hydrogen atom from a C-H bond, which can then be followed by the introduction of an oxygen-containing functional group. The regioselectivity of such reactions can be influenced by directing groups. In the case of cis-N-Boc-2-fluorocyclohexylamine, the N-Boc group could potentially direct oxidation to adjacent C-H bonds, although remote functionalization is also a possibility. acs.orgorganic-chemistry.org

Biocatalysis and chemo-enzymatic systems represent a promising avenue for the selective oxidation of cyclohexanes. acs.orgillinois.edu Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of C-H bonds with high levels of regio- and stereoselectivity. nih.gov Engineered enzymes could potentially be developed to specifically target the C3, C4, C5, or C6 positions of the cis-N-Boc-2-fluorocyclohexylamine ring, overcoming the deactivating effect of the fluorine atom.

A summary of potential oxidative transformations on analogous systems is presented below:

| Reaction Type | Reagent/Catalyst System (Analogous Systems) | Potential Product(s) | Reference(s) |

| C-H Hydroxylation | Manganese or Iron complexes / H₂O₂ | Hydroxylated cyclohexane derivatives | tdx.cat |

| C-H Oxidation | Cytochrome P450 enzymes | Hydroxylated cyclohexane derivatives | nih.gov |

| C-H Fluorination | Cobalt(II)/Selectfluor | Further fluorinated cyclohexane derivatives | researchgate.net |

Interactive Data Table: Potential Oxidative Transformations

| Reaction Type | Reagent/Catalyst System (Analogous Systems) | Potential Product(s) | Reference(s) |

|---|---|---|---|

| C-H Hydroxylation | Manganese or Iron complexes / H₂O₂ | Hydroxylated cyclohexane derivatives | tdx.cat |

| C-H Oxidation | Cytochrome P450 enzymes | Hydroxylated cyclohexane derivatives | nih.gov |

| C-H Fluorination | Cobalt(II)/Selectfluor | Further fluorinated cyclohexane derivatives | researchgate.net |

Reduction of the Cyclohexane Ring:

The reduction of the C-F bond in cis-N-Boc-2-fluorocyclohexylamine would lead to the formation of N-Boc-cyclohexylamine. Catalytic hydrogenation is a common method for the reduction of various functional groups. However, the C-F bond is generally strong and its reduction often requires harsh conditions or specific catalysts. uni-muenster.de Rhodium-based catalysts have shown promise in the hydrogenation of fluorinated arenes to fluorinated cyclohexanes, indicating their potential to interact with fluorinated aliphatic rings without necessarily causing defluorination. rsc.org

The reduction of other positions on the cyclohexane ring, which are already saturated C-H bonds, is not a typical transformation unless unsaturation is first introduced. If the ring were to be, for example, oxidized to a cyclohexenone derivative, then subsequent reduction of the double bond could be achieved using standard hydrogenation methods.

The selective reduction of the C-F bond while preserving the N-Boc group is another consideration. The N-Boc group is generally stable to many reducing agents but can be cleaved under certain conditions.

| Reaction Type | Reagent/Catalyst System (Analogous Systems) | Potential Product(s) | Reference(s) |

| Hydrodefluorination | Rhodium nanoparticles on modified silica | N-Boc-cyclohexylamine | rsc.org |

| Hydrogenation (of unsaturated precursor) | Pd/C, H₂ | Saturated cyclohexane ring | thieme-connect.de |

Interactive Data Table: Potential Reductive Transformations

| Reaction Type | Reagent/Catalyst System (Analogous Systems) | Potential Product(s) | Reference(s) |

|---|---|---|---|

| Hydrodefluorination | Rhodium nanoparticles on modified silica | N-Boc-cyclohexylamine | rsc.org |

| Hydrogenation (of unsaturated precursor) | Pd/C, H₂ | Saturated cyclohexane ring | thieme-connect.de |

Applications As a Chiral Building Block and Synthon in Complex Molecule Synthesis

Precursor in the Synthesis of Fluorinated Analogs of Known Bioactive Compounds

A key application of cis-N-Boc-2-fluorocyclohexylamine lies in its use as a precursor for creating fluorinated versions of existing bioactive compounds. This strategy, known as "fluorine-scanning," allows chemists to systematically probe the effects of fluorination on a molecule's biological activity and pharmacokinetic profile. The introduction of a fluorine atom can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and improved membrane permeability.

While specific literature detailing the synthesis of fluorinated analogs of Lomustine and Bromhexine using cis-N-Boc-2-fluorocyclohexylamine is not extensively available, the known synthetic routes for the parent drugs provide a clear roadmap for the potential incorporation of this fluorinated building block.

Lomustine , an alkylating agent used in chemotherapy, features a cyclohexylurea (B1359919) moiety. wikipedia.org Its synthesis typically involves the reaction of cyclohexylamine (B46788) with 2-chloroethyl isocyanate. wikipedia.org By substituting cyclohexylamine with deprotected cis-2-fluorocyclohexylamine (obtained from cis-N-Boc-2-fluorocyclohexylamine), a fluorinated analog of Lomustine could be prepared. This modification would introduce a fluorine atom on the cyclohexane (B81311) ring, potentially altering the drug's lipophilicity, tissue distribution, and interaction with its biological targets.

| Reactant 1 | Reactant 2 | Potential Product |

| cis-2-Fluorocyclohexylamine | 2-Chloroethyl isocyanate | Fluorinated Lomustine Analog |

| Reactant 1 | Reactant 2 | Potential Product |

| 2-Amino-3,5-dibromobenzyl alcohol | N-Methyl-cis-2-fluorocyclohexylamine | Fluorinated Bromhexine Analog |

Integration into Chiral Pharmaceutical and Agrochemical Synthesis

The demand for enantiomerically pure pharmaceuticals and agrochemicals has grown significantly, as the different enantiomers of a chiral molecule often exhibit distinct biological activities and toxicities. nih.govnih.gov Chiral building blocks like cis-N-Boc-2-fluorocyclohexylamine are therefore invaluable in the development of single-enantiomer active ingredients.

In the pharmaceutical industry, the introduction of a fluorinated chiral cyclohexane moiety can lead to compounds with improved efficacy and a better safety profile. The defined stereochemistry of the building block ensures that the desired enantiomer of the final product is obtained, avoiding the need for costly and often inefficient chiral separations later in the synthesis.

Similarly, in the agrochemical sector, there is a continuous drive to develop more potent and selective pesticides with reduced environmental impact. nih.govnih.gov The use of chiral fluorinated building blocks can contribute to these goals by enhancing the target specificity of the agrochemical, thereby reducing off-target effects and the required application rates.

Utility in the Development of Novel Fluorinated Molecular Scaffolds

Beyond the modification of existing molecules, cis-N-Boc-2-fluorocyclohexylamine serves as a versatile starting material for the construction of entirely new molecular scaffolds. The combination of the rigid cyclohexane ring, the fluorine atom, and the primary amine (after deprotection) provides a platform for building a wide range of structurally diverse molecules. These novel scaffolds can then be further elaborated to create libraries of compounds for high-throughput screening in drug discovery and agrochemical research. The predictable stereochemistry of the starting material allows for the rational design of three-dimensional structures with specific spatial arrangements of functional groups, which is crucial for achieving high binding affinity and selectivity to biological targets.

Role in Multicomponent Reactions (e.g., Ugi reactions with related fluorinated cyclohexanes)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools in modern organic synthesis. nih.gov The Ugi reaction, a well-known MCR, is particularly powerful for the rapid generation of diverse libraries of peptidomimetic compounds. Fluorinated amines and other related fluorinated cyclohexanes have been successfully employed in Ugi reactions.

The deprotected form of cis-N-Boc-2-fluorocyclohexylamine can serve as the amine component in an Ugi reaction, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide. The incorporation of the fluorinated cyclohexane moiety into the product can significantly influence its conformational properties and biological activity. This approach allows for the rapid exploration of chemical space and the discovery of novel bioactive compounds.

Influence of the cis-2-Fluoroamine Moiety on Derived Molecular Structures and Properties

The cis-relationship between the fluorine atom and the amino group on the cyclohexane ring has a profound impact on the conformational behavior and physicochemical properties of molecules derived from this building block. The gauche interaction between the electronegative fluorine and the nitrogen of the amino group can lead to a preference for specific chair conformations of the cyclohexane ring. researchgate.netresearchgate.net This conformational control is a key advantage in rational drug design, as it allows for the pre-organization of a molecule into a bioactive conformation.

Q & A

Basic Research Questions

Q. How can researchers synthesize cis-N-Boc-2-fluorocyclohexylamine with high stereochemical purity?

- Methodological Answer :

- Step 1 : Optimize fluorination conditions using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor, ensuring precise control of temperature (−78°C to 0°C) to minimize epimerization.

- Step 2 : Protect the amine group with tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., Boc₂O in dichloromethane with DMAP catalysis) .

- Step 3 : Validate stereochemical purity via chiral HPLC or polarimetry. Cross-reference retention times with known standards (e.g., NIST Chemistry WebBook for cyclohexylamine derivatives) .

- Key Consideration : Document reaction parameters (solvent, temperature, catalyst) in the experimental section for reproducibility, per journal guidelines .

Q. What analytical techniques are critical for confirming the structure and purity of cis-N-Boc-2-fluorocyclohexylamine?

- Methodological Answer :

- NMR Analysis : Compare ¹⁹F NMR chemical shifts (expected δ −180 to −220 ppm for axial fluorine) and ¹H/¹³C NMR coupling constants (J values) to distinguish cis/trans isomers .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity. Include chromatograms in supplementary materials .

- Data Documentation : Tabulate spectral data (e.g., NMR peaks, retention times) in standardized formats for peer review .

Q. What are the optimal storage conditions to prevent degradation of cis-N-Boc-2-fluorocyclohexylamine?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to minimize hydrolysis of the Boc group.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC.

- Safety Protocols : Follow OSHA and institutional guidelines for handling hygroscopic or light-sensitive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for cis-N-Boc-2-fluorocyclohexylamine across studies?

- Methodological Answer :

- Step 1 : Replicate conflicting experiments under identical conditions (solvent, temperature, concentration) to isolate variables.

- Step 2 : Validate instrumentation calibration (e.g., NMR shimming, HPLC column batch) and compare against certified reference materials .

- Step 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether discrepancies arise from methodological flaws or novel phenomena .

- Example : If ¹H NMR coupling constants differ, re-examine solvent effects (e.g., DMSO vs. CDCl₃) on conformational equilibria .

Q. How to design experiments to study the stereochemical stability of cis-N-Boc-2-fluorocyhexylamine under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor isomerization via chiral HPLC at timed intervals (0, 24, 48 hrs).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Data Analysis : Plot % cis-isomer retention vs. time/pH and fit to first-order kinetics models. Include error bars from triplicate runs.

- Ethical Compliance : Ensure waste disposal adheres to EPA guidelines for fluorinated amines .

Q. What strategies can troubleshoot low yields in coupling reactions involving cis-N-Boc-2-fluorocyclohexylamine?

- Methodological Answer :

- Root Cause Analysis :

- Protection Issues : Test alternative protecting groups (e.g., Fmoc vs. Boc) if Boc cleavage occurs prematurely.

- Steric Hindrance : Screen coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. THF) to improve accessibility.

- Optimization : Use a Design of Experiments (DoE) approach to vary catalyst loading (0.1–10 mol%) and reaction time (1–24 hrs).

- Validation : Characterize byproducts via LC-MS and adjust stoichiometry to minimize side reactions .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.